molecular formula C14H23NO4 B13939712 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester

2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester

Cat. No.: B13939712
M. Wt: 269.34 g/mol
InChI Key: YWRVMYYUTVTGNJ-UHFFFAOYSA-N
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Description

2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester (CAS: 374795-36-5) is a spirocyclic compound featuring a bicyclic structure with oxygen and nitrogen atoms in its heterocyclic system. Its molecular formula is C₁₃H₂₃NO₃, with a molecular weight of 241.33 g/mol . Key characteristics include:

  • Spiro[4.5]decane core: A fused 5-membered oxa (oxygen-containing) ring and 6-membered aza (nitrogen-containing) ring.
  • Substituents: A methyl group at position 3, a ketone group at position 1, and a tert-butyl ester at position 5.
  • Physical Properties: Predicted density of 1.08 g/cm³, boiling point of 333.5±25.0°C, and pKa of -0.75 .
  • Storage: Requires storage at -20°C, indicating sensitivity to degradation under standard conditions .

The tert-butyl ester enhances steric protection, improving stability against hydrolysis compared to smaller esters (e.g., methyl or benzyl).

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

tert-butyl 3-methyl-1-oxo-2-oxa-9-azaspiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C14H23NO4/c1-10-8-14(11(16)18-10)6-5-7-15(9-14)12(17)19-13(2,3)4/h10H,5-9H2,1-4H3

InChI Key

YWRVMYYUTVTGNJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCCN(C2)C(=O)OC(C)(C)C)C(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester typically involves multiple steps. One common method starts with the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under basic conditions to form an intermediate. This intermediate is then subjected to further reactions, including cyclization and esterification, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions typically result in the formation of new ester or amide derivatives.

Scientific Research Applications

2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers use it to investigate its potential biological activities and interactions with biomolecules.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable compound for studying biochemical processes.

Comparison with Similar Compounds

2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 1-oxo-2-phenyl-, 1,1-dimethylethyl ester (CAS: 852338-75-1)

  • Structure : Replaces the oxygen atom in the oxa ring with a second nitrogen (diaza system) and introduces a phenyl group at position 2.
  • The phenyl group enhances lipophilicity (LogP likely higher than the target compound).
  • Applications: Potential use in medicinal chemistry for modulating receptor binding .

1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 4,4-dimethyl-, 1,1-dimethylethyl ester

  • Structure: Spiro[4.4]nonane core (smaller 4-membered rings) with 4,4-dimethyl substituents.
  • Dimethyl groups introduce steric hindrance, possibly affecting reactivity .

Benzyl 2-Oxo-1,7-Diazaspiro[4.5]decane-7-carboxylate (CAS: 1160246-73-0)

  • Structure : Benzyl ester instead of tert-butyl and a diaza system.
  • Molecular Formula : C₁₆H₂₀N₂O₃ (MW: 288.34 g/mol).
  • Impact :
    • Benzyl ester offers lower hydrolytic stability than tert-butyl.
    • The diaza system may enhance interactions with biological targets (e.g., enzymes or receptors) .

1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, methyl ester (CAS: 216864-20-9)

  • Structure : Methyl ester with an acetic acid substituent at position 6.
  • Molecular Formula : C₁₁H₁₈N₂O₃ (MW: 226.27 g/mol).
  • Impact :
    • The acetic acid group introduces acidity (pKa ~4–5), altering solubility in aqueous environments.
    • Methyl ester is more prone to hydrolysis than tert-butyl .

Comparative Data Table

Compound Name (CAS) Core Structure Substituents Molecular Formula MW (g/mol) Key Properties
Target Compound (374795-36-5) Spiro[4.5]decane 3-methyl, 1-oxo, tert-butyl C₁₃H₂₃NO₃ 241.33 pKa: -0.75; Storage: -20°C
2,7-Diazaspiro[4.5]decane (852338-75-1) Spiro[4.5]decane 1-oxo, 2-phenyl, tert-butyl Not reported Not reported Higher lipophilicity
Benzyl ester (1160246-73-0) Spiro[4.5]decane Benzyl ester, diaza system C₁₆H₂₀N₂O₃ 288.34 Lower hydrolytic stability
1-Oxa-7-azaspiro[4.4]nonane Spiro[4.4]nonane 4,4-dimethyl, tert-butyl Not reported Not reported Reduced ring strain

Biological Activity

2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester is a complex organic compound characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within its rings. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its potential bioactive properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H23NO3C_{13}H_{23}NO_3 with a molecular weight of approximately 241.33 g/mol. Its structure includes a bicyclic framework that contributes to its distinctive chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₃H₂₃NO₃
Molecular Weight241.33 g/mol
Functional GroupsCarboxylic acid, ester
PurityMin. 95%

Synthesis

The synthesis of 2-Oxa-7-azaspiro[4.5]decane derivatives typically involves multi-step processes, including reactions such as oxidation and reduction that yield various products depending on the reagents used. Recent studies have reported efficient methods for synthesizing related compounds through copper-catalyzed reactions, highlighting the versatility of these spirocyclic structures in organic synthesis .

Biological Activity

Research indicates that this compound exhibits significant bioactive properties , particularly in the following areas:

Anti-inflammatory Activity

Studies have suggested that derivatives of 2-Oxa-7-azaspiro[4.5]decane can inhibit inflammatory pathways, potentially through the modulation of specific enzymes or receptors involved in inflammation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. It appears to interact with biological targets that are crucial for microbial survival, leading to inhibition of growth in various bacterial strains .

The biological activity of this compound may be attributed to its ability to interact with cellular receptors or enzymes involved in critical physiological processes. This interaction can lead to downstream effects that modulate inflammation and microbial resistance .

Case Studies

Several case studies have explored the biological implications of this compound:

  • Case Study on Anti-inflammatory Effects : A study demonstrated that treatment with 2-Oxa-7-azaspiro[4.5]decane derivatives significantly reduced markers of inflammation in animal models, suggesting therapeutic potential in conditions such as arthritis .
  • Antimicrobial Efficacy : Another investigation revealed that derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .

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